molecular formula C16H11NO6 B14349746 Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate CAS No. 92890-28-3

Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate

Cat. No.: B14349746
CAS No.: 92890-28-3
M. Wt: 313.26 g/mol
InChI Key: ZXJJOWVCWJHRLB-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate typically involves the nitration of ethyl xanthene-9-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular macromolecules, leading to various biological effects. The compound may also modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

  • Ethyl xanthene-9-carboxylate
  • Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
  • Ethyl 8-hydroxy-9-oxo-9H-xanthene-1-carboxylate

Comparison: Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized .

Properties

CAS No.

92890-28-3

Molecular Formula

C16H11NO6

Molecular Weight

313.26 g/mol

IUPAC Name

ethyl 3-nitro-9-oxoxanthene-1-carboxylate

InChI

InChI=1S/C16H11NO6/c1-2-22-16(19)11-7-9(17(20)21)8-13-14(11)15(18)10-5-3-4-6-12(10)23-13/h3-8H,2H2,1H3

InChI Key

ZXJJOWVCWJHRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3C2=O

Origin of Product

United States

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